molecular formula C11H11ClN4O B1476106 1-(3-Azidoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one CAS No. 2098079-93-5

1-(3-Azidoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one

Cat. No.: B1476106
CAS No.: 2098079-93-5
M. Wt: 250.68 g/mol
InChI Key: JLECJLXUGHTRKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Azidoazetidin-1-yl)-2-(4-chlorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C11H11ClN4O and its molecular weight is 250.68 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the efficacy of using microwave-assisted methods for synthesizing various nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, which are explored for their antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).

Antimicrobial Activity

Another study focused on the synthesis, characterization, and antimicrobial activity of Azetidin-2-one based Phenyl Sulfonyl Pyrazoline Derivatives, indicating their potential in combating bacterial and fungal infections through the broth dilution method (Shah et al., 2014).

Pharmaceutical Applications

Azetidin-2-one derivatives are also synthesized for their potential anti-inflammatory effects. Some derivatives have been tested and shown potent results compared to traditional anti-inflammatory drugs, indicating their significance in the development of new therapeutic agents (Sharma, Maheshwari, & Bindal, 2013).

Anti-inflammatory and Analgesic Activities

The synthesis and pharmacological evaluation of indolyl azetidinones demonstrate their anti-inflammatory and analgesic activities. This suggests their utility in developing new non-steroidal anti-inflammatory drugs (NSAIDs) with reduced ulcerogenic activities, showcasing the broad potential of azetidin-2-one derivatives in medicinal chemistry (Kalsi et al., 1990).

Properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-2-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c12-9-3-1-8(2-4-9)5-11(17)16-6-10(7-16)14-15-13/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLECJLXUGHTRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.